![molecular formula C10H14N2O5S B2769272 Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate CAS No. 400083-93-4](/img/structure/B2769272.png)

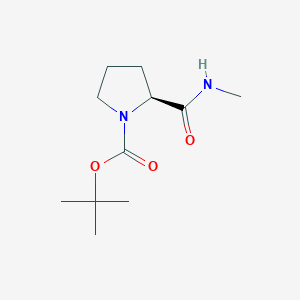

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

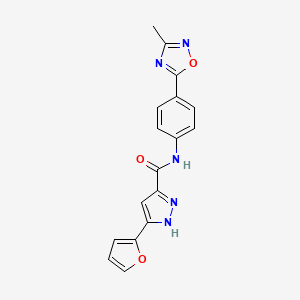

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP is a synthetic molecule that belongs to the class of pyrazolones, and it has been found to possess a wide range of biological activities. In

Aplicaciones Científicas De Investigación

The compound “methyl 2-[1-(1,1-dioxotetrahydro-1H-1λ6-thiophen-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate” belongs to the isoindolinone family. Isoindolinones are important heterocyclic compounds found in both natural products and synthetic biologically active molecules. The isoindolinone core consists of a γ-lactam fused with a benzene ring and can be unsubstituted or mono- or di-substituted in the 3-position .

Synthesis and Structure

The compound is synthesized via a cascade reaction involving 2-acylbenzonitriles and several nucleophiles. Specifically, the investigation of the reactivity between 2-acetylbenzonitrile and dimethyl malonate leads to the formation of the compound 1, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. This intermediate can be further transformed into methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate under Krapcho reaction conditions .

Applications

Let’s explore six unique applications of this compound:

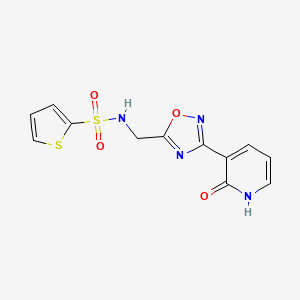

a. Antimicrobial Potential: Derivatives of this compound have shown promising antimicrobial activity. Specifically, compounds 1a and 1b exhibit good antimicrobial potential .

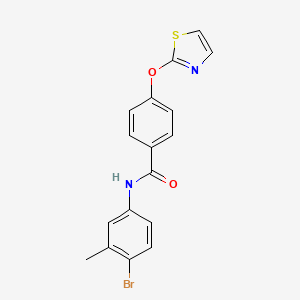

b. Anti-Inflammatory and Analgesic Activities: Amongst the derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzothiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) have demonstrated anti-inflammatory and analgesic activities. These compounds also exhibit a favorable ulcerogenic index compared to indomethacin and celecoxib .

Mecanismo De Acción

Target of Action

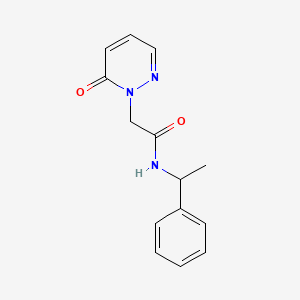

The compound, also known as Oprea1_246954, targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the inward movement of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization decreases the cell’s excitability, thereby modulating the transmission of signals.

Propiedades

IUPAC Name |

methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-17-10(14)5-7-4-9(13)12(11-7)8-2-3-18(15,16)6-8/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZYQVGWWQRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)